![molecular formula C14H14N2O4S2 B5593153 4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5593153.png)
4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene carboxamide compounds involves multiple steps, including the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, followed by hydrolysis/decarboxylation and acylation processes (Stephens et al., 1999). Another synthesis pathway involves the Gewald reaction, starting from acetamide preparations and proceeding through cold condensation, cyclization, and treatment with various nucleophiles (Bhattacharjee et al., 2011).
Molecular Structure Analysis
The molecular structure and stability of compounds similar to 4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide have been explored through various spectroscopic and crystallographic methods. For instance, the structure of peptides containing the sulfonamide transition-state isostere was studied, providing insights into the conformational preferences and isomerism of such compounds (Moree et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and potential transformations of sulfonamide-containing compounds have been a subject of interest. Studies have shown the formation of Schiff bases through reactions with aryl aldehydes, leading to various derivatives with potential biological activities (Arora et al., 2013). Furthermore, the synthesis and characterization of novel polyimides from related compounds reveal the impact of different substituents on the thermal, mechanical, and optical properties of the resulting materials (Guan et al., 2014).
Physical Properties Analysis
The physical properties of thiophene-containing compounds are significantly influenced by their molecular structure. The crystal structure, vibrational frequencies, hyperpolarizability, and molecular electrostatic potential maps of similar compounds have been thoroughly investigated to understand their stability and electronic properties (Raju et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with various reagents, are crucial for understanding the applications and behavior of thiophene sulfonamide compounds. For example, the Gewald synthesis and molecular modeling of thiophene derivatives shed light on the electronic effects of substituents on the thiophene nucleus and their implications for reactivity and potential biological activities (Khalifa et al., 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
- A compound similar to 4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, synthesized using Gewald reaction conditions, was characterized by IR, 1H NMR, and Mass spectral data, showing its potential for detailed chemical analysis and applications (Bhattacharjee, Saravanan, & Mohan, 2011).
Chemical Properties and Reactions
- The synthesis process of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which are structurally similar to the compound , involves reactions with methyl thioglycolate and triethylamine, providing insights into the chemical behavior and potential applications of such compounds (Stephens, Price, & Sowell, 1999).
Application in Gewald Reaction
- The compound can be synthesized in a four-component Gewald reaction under organocatalyzed aqueous conditions, demonstrating an efficient method for the formation of 2-amino-3-carboxamide derivatives of thiophene, which are significant in the field of organic chemistry (Abaee & Cheraghi, 2013).
Inhibition Studies
- Halogenated sulfonamides, similar to the compound , have been investigated for their inhibition of tumor-associated isozyme carbonic anhydrase IX, suggesting potential applications in the design of antitumor agents (Ilies et al., 2003).
Antimicrobial Activity
- Similar compounds synthesized via the Gewald reaction have shown antimicrobial activity, indicating the potential use of 4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide in antimicrobial research (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Polymer Synthesis
- The synthesis of polyamides using similar aminophenyl compounds suggests the potential use of 4-{[(3-acetylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide in polymer science, offering insights into its properties and applications in material science (Liaw & Liaw, 1997).
Structural Studies
- The structure of sulfonamide isostere-containing peptides, akin to the compound , has been analyzed, providing insights into the conformational behavior and potential applications in peptide chemistry (Moree, Schouten, Kroon, & Liskamp, 2009).
Orientations Futures
The future directions for this compound could involve further studies on its potential applications in various fields such as medicine and agriculture, given the wide range of properties and uses of sulfonamides . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, could also be beneficial.
Propriétés
IUPAC Name |
4-[(3-acetylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-9(17)10-4-3-5-11(6-10)16-22(19,20)12-7-13(21-8-12)14(18)15-2/h3-8,16H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYGDSLGOJYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-hydroxybenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5593081.png)
![2-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5593089.png)
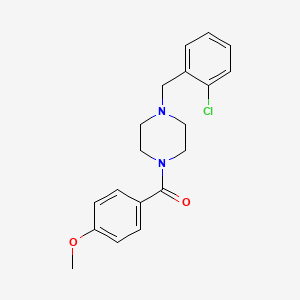
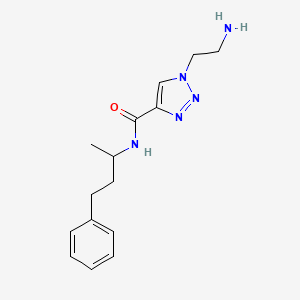
![N-{[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5593110.png)
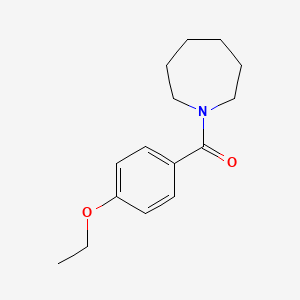
![2-methyl-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5593127.png)
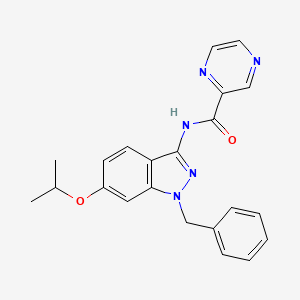
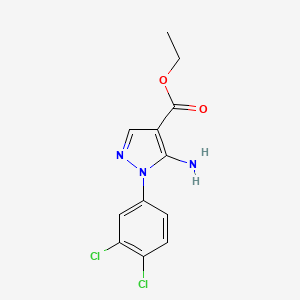
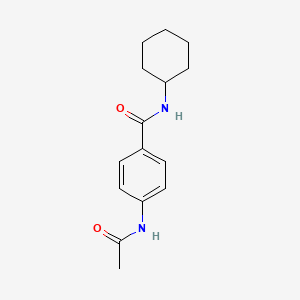
![3-(1H-imidazol-2-yl)-1-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperidine](/img/structure/B5593167.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5593171.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5593179.png)